molecular formula C24H27NO4 B443487 N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide

N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B443487
M. Wt: 393.5g/mol
InChI Key: SZFLRHLHVSMVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 3,5-dimethylphenyl group and the 2-methoxy-4-propylphenoxy group can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the amide bond, which can be achieved using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propyl groups.

    Reduction: Reduction reactions can occur at the furan ring or the amide bond.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-furamide: Lacks the methoxy and propylphenoxy groups.

    5-[(2-methoxy-4-propylphenoxy)methyl]-2-furamide: Lacks the 3,5-dimethylphenyl group.

    N-(3,5-dimethylphenyl)-5-methyl-2-furamide: Has a methyl group instead of the methoxy and propylphenoxy groups.

Uniqueness

N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide is unique due to the presence of both the 3,5-dimethylphenyl and the 2-methoxy-4-propylphenoxy groups, which may confer specific chemical properties and biological activities not found in similar compounds.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C24H27NO4/c1-5-6-18-7-9-21(23(14-18)27-4)28-15-20-8-10-22(29-20)24(26)25-19-12-16(2)11-17(3)13-19/h7-14H,5-6,15H2,1-4H3,(H,25,26)

InChI Key

SZFLRHLHVSMVJF-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)C)C)OC

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.